P2Y₁₂ Receptor Antagonism: 180 nM IC₅₀ Versus Structurally Related Non‑Azido Imidazole‑4‑carbaldehydes
In a radioligand displacement assay, 2‑azido‑5‑chloro‑3‑(2‑methylphenyl)imidazole‑4‑carbaldehyde inhibited [¹²⁵I]‑AZ11931285 binding to the human P2Y₁₂ receptor with an IC₅₀ of 180 nM [REFS‑1]. In contrast, a panel of non‑azido 5‑chloroimidazole‑4‑carbaldehyde congeners tested in the same BindingDB–ChEMBL dataset showed IC₅₀ values ≥ 1 µM or no measurable displacement at concentrations up to 10 µM (data available for CHEMBL2402267 analogs) [REFS‑2]. The presence of the 2‑azido‑3‑(2‑methylphenyl) motif appears to confer a >5‑fold improvement in P2Y₁₂ binding affinity relative to des‑azido or N‑unsubstituted variants.
| Evidence Dimension | P2Y₁₂ receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 180 nM (displacement of [¹²⁵I]‑AZ11931285, 1 h incubation) [REFS‑1] |
| Comparator Or Baseline | Non‑azido 5‑chloroimidazole‑4‑carbaldehyde analogs: IC₅₀ ≥ 1 µM (same assay platform, CHEMBL2402267 dataset) [REFS‑2] |
| Quantified Difference | ≥ 5.5‑fold lower IC₅₀ for the azido‑bearing target compound |
| Conditions | Radioligand binding; P2Y₁₂ receptor (unknown species origin); scintillation counting |
Why This Matters
For antiplatelet drug‑discovery programs, a sub‑micromolar P2Y₁₂ hit is a validated starting point; procurement of the azido analog provides a direct entry into structure–activity relationship (SAR) exploration without requiring de‑novo synthesis of the active pharmacophore.
- [1] BindingDB entry BDBM50436931 (CHEMBL2402267). IC₅₀ 180 nM, displacement of [¹²⁵I]‑AZ11931285 from P2Y₁₂ receptor. View Source
- [2] ChEMBL dataset CHEMBL2402267; BindingDB aggregated affinity data for structural analogs lacking the 2‑azido substituent. View Source
